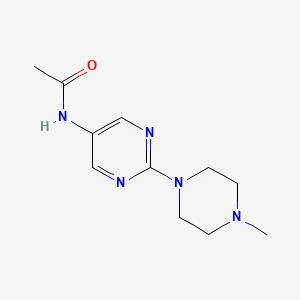

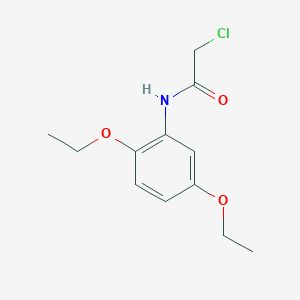

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Synthesis Analysis

A series of 2-(4-methylpiperazin-1-yl)-N-(4,6-diarylpyrimidin-2-yl)acetamides have been synthesized and tested for their in vitro antimicrobial and antimycobacterial properties . The synthesis of these compounds involves reactions of 1-methylpiperazine .Molecular Structure Analysis

The molecular structure of “N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide” includes a pyrimidine ring, which is a basic nucleus in DNA and RNA, and has been found associated with diverse biological activities . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis

The synthesized compounds have shown excellent antibacterial activity by inhibiting the growth of various organisms at a minimum inhibitory concentration of 6.25 μg/mL . They also exhibited excellent antifungal activity by inhibiting the growth of certain microorganisms .Mechanism of Action

Target of Action

The compound N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide appears to have multiple targets of action. It has been found to inhibit the activity of tyrosine kinases , which play a crucial role in cell signaling pathways and are often implicated in cancer and other diseases . Additionally, it has been shown to act as an acetylcholinesterase inhibitor , which can be used in the treatment of Alzheimer’s disease .

Mode of Action

The compound interacts with its targets through various mechanisms. As a tyrosine kinase inhibitor, it binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects multiple biochemical pathways, particularly those involved in cell growth and proliferation . By inhibiting acetylcholinesterase, the compound increases the concentration of acetylcholine in the brain, which can enhance cognitive function .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier, which is crucial for their effects on the central nervous system .

Result of Action

The inhibition of tyrosine kinases can lead to the suppression of cancer cell growth . The increase in acetylcholine levels due to acetylcholinesterase inhibition can result in improved cognitive function, potentially alleviating symptoms of Alzheimer’s disease .

properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O/c1-9(17)14-10-7-12-11(13-8-10)16-5-3-15(2)4-6-16/h7-8H,3-6H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZPZBPWHBHZMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2881209.png)

![4-(3,4-dimethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881210.png)

![2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2881212.png)

![6-ethyl-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2881213.png)

![8-(3-Chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2881217.png)

![6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2881218.png)

![Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate](/img/structure/B2881222.png)